1-(2-Chloro-6-methoxyphenyl)ethanone

Description

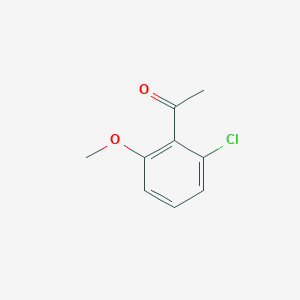

1-(2-Chloro-6-methoxyphenyl)ethanone is an aromatic ketone with the molecular formula C₉H₉ClO₂ (molecular weight: 184.62 g/mol). Its structure consists of an acetophenone backbone substituted with a chlorine atom at the 2-position and a methoxy group at the 6-position of the phenyl ring. The compound’s SMILES notation is CC(=O)C1=C(C=CC=C1Cl)OC, and its InChIKey is BTNKHLHHSHJZHD-UHFFFAOYSA-N .

This compound is synthesized via Friedel-Crafts acylation using 2-chloro-6-methoxybenzene derivatives and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Its physicochemical properties, such as melting point and solubility, are influenced by the electron-withdrawing chlorine and electron-donating methoxy groups, which also dictate its reactivity in further functionalization reactions.

Structure

2D Structure

Properties

IUPAC Name |

1-(2-chloro-6-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNKHLHHSHJZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856117 | |

| Record name | 1-(2-Chloro-6-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881883-32-5 | |

| Record name | 1-(2-Chloro-6-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Friedel-Crafts Acylation Method

One of the most common synthetic routes to 1-(2-chloro-6-methoxyphenyl)ethanone involves Friedel-Crafts acylation of suitably substituted aromatic compounds.

- Starting Materials: 2-chloro-6-methoxybenzene or related derivatives.

- Reagents: Acetyl chloride or acetic anhydride as the acylating agent, with Lewis acid catalysts such as aluminum chloride (AlCl3).

- Conditions: Typically conducted under anhydrous conditions at temperatures ranging from 0°C to 80°C.

- Mechanism: The Lewis acid activates the acylating agent, generating an acylium ion that electrophilically attacks the aromatic ring, preferentially at the position ortho or para to activating groups like methoxy.

This method is favored for its straightforwardness and relatively high yields. However, regioselectivity can be a challenge if multiple reactive sites are present on the aromatic ring.

Synthesis via 2-Chloro-6-hydroxyphenylacetone Intermediate

An alternative approach involves synthesizing the hydroxy analog 1-(2-chloro-6-hydroxyphenyl)ethanone first, followed by methylation to introduce the methoxy group.

- Step 1: Preparation of 1-(2-chloro-6-hydroxyphenyl)ethanone via reaction of 2-chloro-6-hydroxybenzaldehyde with acetic anhydride under catalytic conditions, typically at 60-80°C for 2-4 hours.

- Step 2: Methylation of the hydroxy group using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate).

- Advantages: This two-step approach allows for better control over substitution patterns and can improve overall purity.

- Industrial Relevance: The method is scalable with optimization of reaction parameters to maximize yield and minimize side reactions.

Halogenation and Subsequent Functional Group Transformation

In some synthetic schemes, the chloro substituent is introduced via selective halogenation of a methoxy-substituted phenyl ethanone.

- Initial Compound: 1-(6-methoxyphenyl)ethanone.

- Halogenation: Chlorination at the 2-position using reagents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under controlled conditions.

- Considerations: Reaction temperature and solvent choice critically influence regioselectivity and yield.

- Follow-up: Purification by recrystallization or chromatography to isolate the desired 2-chloro-6-methoxy derivative.

Comparative Data Table: Preparation Methods Overview

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2-Chloro-6-methoxybenzene | Acetyl chloride, AlCl3 | 0-80°C, anhydrous | 60-85 | Direct, simple, regioselectivity critical |

| Hydroxy Intermediate + Methylation | 2-Chloro-6-hydroxybenzaldehyde + acetic anhydride | Methyl iodide/dimethyl sulfate + base | 60-80°C (acylation), RT (methylation) | 55-80 | Two-step, better control, industrial scale |

| Halogenation of Methoxyphenyl Ethanone | 1-(6-methoxyphenyl)ethanone | SO2Cl2 or NCS | Controlled temp & solvent | 50-75 | Requires careful regioselectivity control |

| Catalytic Hydrogenation (related) | Methoxyphenyl derivatives | Pd/C, H2 | 50-55°C, 10-12 hrs | Variable | Used in related syntheses, not direct route |

Chemical Reactions Analysis

1-(2-Chloro-6-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydroxide (NaOH), potassium iodide (KI)

Major Products Formed:

Oxidation: 2-Chloro-6-methoxybenzoic acid

Reduction: 1-(2-Chloro-6-methoxyphenyl)ethanol

Substitution: 2-Iodo-6-methoxyacetophenone

Scientific Research Applications

Chemical Synthesis

Synthetic Intermediates

1-(2-Chloro-6-methoxyphenyl)ethanone serves as a valuable intermediate in the synthesis of various organic compounds. Its reactivity allows for nucleophilic substitution and addition reactions, making it a key building block in the development of pharmaceuticals and agrochemicals.

Reactivity Profile

The compound's halogen substituents enhance its interaction with nucleophiles. This property is particularly useful in the synthesis of new derivatives with potential therapeutic applications. For instance, the carbonyl group in the compound facilitates diverse addition reactions, which can lead to the formation of more complex structures.

Pharmaceutical Applications

Potential Therapeutic Uses

Research indicates that this compound may exhibit biological activity, making it a candidate for drug development. Its derivatives have been studied for their potential as anti-inflammatory agents and in cancer therapy.

Case Study: Anti-Cancer Activity

A study investigated the anti-cancer properties of derivatives synthesized from this compound. The findings suggested that certain derivatives exhibited selective cytotoxicity against cancer cell lines, indicating their potential as lead compounds for further development.

Material Science

Development of New Materials

The unique properties of this compound make it suitable for developing new materials, particularly in polymer chemistry. Its ability to participate in various chemical reactions allows for the modification of polymer backbones, leading to materials with enhanced properties.

Data Table: Comparison of Related Compounds

To illustrate the unique features and applications of this compound compared to similar compounds, the following table summarizes key structural and functional differences:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C9H9ClO2 | Significant reactivity due to halogen substituents |

| 1-(2-Bromo-6-methoxyphenyl)ethanone | C9H9BrO2 | Higher reactivity; used in different synthetic pathways |

| 1-(2-Chloro-4-methoxyphenyl)ethanone | C9H9ClO2 | Different methoxy positioning affects reactivity |

Future Directions in Research

Further studies are needed to fully elucidate the pharmacological profile and mechanisms of action of this compound and its derivatives. Research should focus on:

- Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.

- Toxicological Assessments : Evaluating safety profiles for potential therapeutic applications.

- Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and reduce costs.

Mechanism of Action

The mechanism by which 1-(2-Chloro-6-methoxyphenyl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Spectroscopic and Analytical Differences

- NMR Spectroscopy: The target compound’s ¹H NMR spectrum shows distinct peaks for methoxy (~3.8 ppm) and acetyl groups (~2.6 ppm). In contrast, hydroxyl-containing analogs (e.g., 1-(2-hydroxy-6-methoxyphenyl)ethanone) exhibit broad OH signals near 5–6 ppm .

- Mass Spectrometry: Chlorine’s isotopic pattern (3:1 ratio for M⁺ and M+2) distinguishes chloro-substituted acetophenones from non-halogenated analogs .

Biological Activity

1-(2-Chloro-6-methoxyphenyl)ethanone, also known as 2-chloro-1-(2-methoxyphenyl)ethanone, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its biological activity is attributed to its unique chemical structure, which includes a chloro group and a methoxy group on the aromatic ring. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H9ClO2

- Molecular Weight : 188.62 g/mol

- Structure : The compound features a phenyl ring substituted with a chloro group at the 2-position and a methoxy group at the 6-position.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The presence of the chloro and methoxy groups enhances its interaction with microbial cell membranes, leading to increased permeability and cell lysis.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Bacteria | Moderate | |

| Fungi | Significant |

Anti-inflammatory Effects

The compound has been studied for its potential anti-inflammatory properties. It may inhibit pathways involved in inflammation by modulating cytokine release and reducing oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown effectiveness in inhibiting cancer cell proliferation in vitro, particularly in breast and prostate cancer models.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation.

- Receptor Modulation : It can bind to receptors involved in inflammatory responses, altering their activity and downstream signaling pathways.

These interactions suggest that the compound could serve as a lead for developing new therapeutic agents targeting inflammation and cancer.

Case Studies

- Antimicrobial Study : A study conducted by researchers demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains .

- Cancer Research : In a preclinical trial, the compound was tested on various cancer cell lines, showing promising results in inhibiting tumor growth. In vivo studies further supported these findings, with treated mice exhibiting reduced tumor size compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chloro-6-methoxyphenyl)ethanone, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via chlorination of a precursor ketone (e.g., 1-(2-methoxy-6-methylphenyl)ethanone) using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions (temperature, solvent, stoichiometry) must be tightly controlled to minimize side reactions. For example, SOCl₂ in anhydrous dichloromethane under reflux yields higher purity products compared to PCl₅, which may require harsher conditions .

- Validation : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients.

Q. How can researchers characterize the physicochemical properties of this compound?

- Key Parameters :

- LogP : Estimated experimentally via shake-flask method (e.g., LogP ~1.5 for structural analogs) .

- Polar Surface Area (PSA) : Calculate using software like Molinspiration or experimental NMR-derived molecular volumes.

- Spectroscopy : IR (C=O stretch ~1700 cm⁻¹), ¹H NMR (methoxy singlet at δ 3.8–4.0 ppm, aromatic protons as multiplet) .

Q. What precautions are recommended for handling this compound in laboratory settings?

- Safety Protocols : Use fume hoods, gloves, and eye protection. Avoid inhalation (P261) and skin contact (P262) per GHS guidelines. Toxicity data for analogs suggest limited acute hazards, but chronic effects are unstudied .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation.

Advanced Research Questions

Q. How does the chloro-methoxy substitution pattern influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Mechanistic Insight : The electron-withdrawing chloro group activates the aromatic ring for NAS at the para position relative to itself, while the methoxy group (electron-donating) directs substitution to the ortho position. Competitive pathways require DFT calculations (e.g., Gaussian09) to predict regioselectivity .

- Experimental Validation : React with amines (e.g., aniline) under varying pH and solvents. Analyze products via LC-MS and X-ray crystallography .

Q. What computational strategies are effective for predicting the bioactivity of this compound?

- ADMET Prediction : Use SWISS ADME to evaluate Lipinski’s rule compliance (e.g., molecular weight <500, LogP <5). For analogs, zero violations were observed, suggesting good oral bioavailability .

- Molecular Docking : Dock into target proteins (e.g., bacterial enzymes) using PyRx or AutoDock Vina. Optimize binding poses with Discovery Studio .

Q. How can researchers resolve contradictions in reported biological activity data for structural analogs?

- Case Study : A study on 2-Chloro-1-(2,4-dimethylphenyl)ethanone showed conflicting antimicrobial results. Re-evaluate using standardized MIC assays (CLSI guidelines) and control strains. Cross-validate with proteomics to identify off-target effects .

- Data Reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate datasets and assess heterogeneity sources (e.g., assay sensitivity, compound purity) .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.